7-Azaspiro[4.6]undec-9-ene hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-azaspiro[4.6]undec-9-ene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-2-6-10(5-1)7-3-4-8-11-9-10;/h3-4,11H,1-2,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNYALYPTBBXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC=CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 7 Azaspiro 4.6 Undec 9 Ene Core and Analogous Systems
Fundamental Principles in Spirocyclic Azacycle Construction
The creation of a spirocenter, a single atom that is part of two different rings, requires careful planning and execution. The principles governing the construction of these unique structural motifs are rooted in retrosynthetic analysis and the strategic control of stereochemistry.
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. When applied to spirocycles like the 7-azaspiro[4.6]undec-9-ene core, the key disconnections involve breaking the bonds that form the spirocyclic junction.
A primary retrosynthetic strategy for azaspirocycles involves disconnecting one of the carbon-carbon bonds adjacent to the spirocyclic nitrogen. This often simplifies the target molecule into a more manageable acyclic or monocyclic precursor. For the 7-azaspiro[4.6]undec-9-ene system, a logical disconnection would be of the C-N bond within the seven-membered ring, leading to a substituted pyrrolidine (B122466) precursor with a pendant functional group capable of forming the larger ring. Another approach is to disconnect a C-C bond at the spirocenter, which would break both rings simultaneously. This can lead to a precursor containing a nitrogen atom and two separate side chains that can be cyclized in a sequential or concerted manner.
The choice of disconnection is often guided by the availability of robust and stereoselective forward reactions that can efficiently form the desired bonds.
A significant hurdle in the synthesis of spirocycles is the control of stereochemistry at the spirocenter and any other stereogenic centers within the molecule. The formation of the spirocyclic junction can often lead to a mixture of diastereomers if not properly controlled.
The primary challenges include:
Facial Selectivity: The approaching nucleophile or electrophile must be directed to a specific face of the reacting partner to establish the desired stereochemistry at the spirocenter.
Conformational Control: The conformation of the precursor molecule during the cyclization event can significantly influence the stereochemical outcome.
Chirality Transfer: If the starting materials are chiral, the stereochemical information must be effectively transferred to the final spirocyclic product.
To address these challenges, chemists employ several strategies:
Substrate Control: The inherent stereochemistry of the starting material can be used to direct the formation of new stereocenters.
Reagent Control: The use of chiral reagents or catalysts can induce asymmetry in the cyclization reaction.
Auxiliary Control: A chiral auxiliary can be temporarily attached to the precursor molecule to guide the stereochemical course of the cyclization, after which it is removed.
Key Synthetic Approaches for the Azaspiro[4.6]undecene Skeleton
The construction of the azaspiro[4.6]undecene core often relies on powerful intramolecular cyclization reactions that can efficiently form the spirocyclic system. Two prominent methods are N-acyliminium ion-mediated cyclizations and aza-Prins cyclizations.
N-acyliminium ions are highly reactive intermediates that are powerful electrophiles for carbon-carbon bond formation. clockss.org In the context of spirocycle synthesis, an N-acyliminium ion can be generated within a precursor molecule, which then undergoes an intramolecular cyclization to form the spirocyclic framework.
The general strategy involves the formation of an N-acyliminium ion from a suitable precursor, such as a hydroxylactam or an amido-acetal. This is typically achieved under acidic conditions. The highly electrophilic N-acyliminium ion is then trapped by a tethered nucleophile, such as an alkene or an aromatic ring, to forge the new carbon-carbon bond and complete the spirocycle.
The stereochemical outcome of these cyclizations can often be controlled by the geometry of the tether and the conformational preferences of the transition state.
Table 1: Examples of N-Acyliminium Ion-Mediated Spirocyclizations
| Precursor | Conditions | Spirocyclic Product | Yield (%) | Reference |
| Hydroxylactam with pendant alkene | Formic Acid | Azaspirocycle | 75 | elsevierpure.com |
| Amido-acetal with tethered furan | Lewis Acid | Furo-azaspirocycle | 82 | documentsdelivered.com |
The aza-Prins cyclization is another powerful tool for the construction of nitrogen-containing heterocycles. researchgate.net The reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic amine to generate an N-acyliminium ion intermediate, which then undergoes an intramolecular cyclization. nih.govorganic-chemistry.org This methodology can be adapted to form spirocyclic systems by using a cyclic homoallylic amine or by designing a precursor that leads to a spirocyclic intermediate. researchgate.net
A recent and innovative variation of this reaction is the umpolung allylation/aza-Prins cyclization . researchgate.net This one-pot process utilizes the reversed polarity (umpolung) of N-2,2,2-trifluoroethylisatin ketimines. nih.govsci-hub.se In this reaction, the ketimine, which normally acts as an electrophile, is induced to act as a nucleophile.
The reaction proceeds smoothly with allyl bromide in the presence of a base and a Lewis acid. researchgate.net This strategy allows for the synthesis of six-membered spiro azacyclic oxindole (B195798) derivatives in good to excellent yields. nih.govsci-hub.se This novel approach represents the first aza-Prins cyclization that takes advantage of the umpolung property of N-2,2,2-trifluoroethylisatin ketimines. researchgate.net
Table 2: Umpolung Allylation/Aza-Prins Cyclization for Spiro Azacycle Synthesis
| N-Trifluoroethylisatin Ketimine | Allyl Bromide | Conditions | Spirocyclic Product | Yield (%) | Reference |
| Substituted Isatin Ketimine 1 | Allyl Bromide | DBU, H₂O, TMSBr | Spiro[indoline-3,2'-piperidin]-2-one | 92 | researchgate.net |
| Substituted Isatin Ketimine 2 | Allyl Bromide | DBU, H₂O, TMSBr | 5-Fluoro-spiro[indoline-3,2'-piperidin]-2-one | 85 | researchgate.net |
An exploration of modern synthetic strategies reveals a variety of sophisticated methodologies for constructing the 7-azaspiro[4.6]undec-9-ene core and its analogues. These approaches, ranging from classical cyclization reactions to transition metal-catalyzed processes, offer chemists versatile tools for accessing this important structural motif. This article delves into specific synthetic techniques, including reductive amination, cycloaddition reactions, and transition metal catalysis, providing a detailed overview of the current state of the art in the synthesis of azaspirocyclic systems.
1 Reductive Amination Strategies for Azacycle Formation
Reductive amination is a cornerstone of amine synthesis, and its intramolecular application provides a powerful route to cyclic amines, including azaspirocycles. wikipedia.org This method typically involves the reaction of a carbonyl group with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.org The formation of the azaspirocyclic core via this strategy relies on a precursor molecule containing both a suitable carbonyl functionality and a primary or secondary amine tethered in a way that facilitates cyclization.
The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a cyclic iminium ion. This intermediate is then reduced to the final azaspirocycle. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices due to their compatibility with a range of functional groups. organic-chemistry.orgresearchgate.net Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a highly effective method. acsgcipr.org
The efficiency of the cyclization is influenced by several factors, including the length and flexibility of the tether connecting the amine and carbonyl groups, as well as the reaction conditions. For the synthesis of a seven-membered azacycle, as in the 7-azaspiro[4.6]undec-9-ene core, the precursor design is critical to favor the desired intramolecular reaction over intermolecular polymerization.
Recent advancements have focused on developing milder and more selective reducing agents and catalytic systems to improve the efficiency and substrate scope of reductive amination. organic-chemistry.org For instance, the use of biocatalysts, such as imine reductases (IREDs) and reductive aminases (RedAms), has emerged as a powerful strategy for the asymmetric synthesis of chiral amines, which could be applied to the enantioselective synthesis of azaspirocycles. researchgate.net
2 Intermolecular Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds in a highly stereocontrolled manner. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. For the synthesis of azaspirocycles, intermolecular cycloaddition strategies are particularly valuable.
1 1,3-Dipolar Cycloaddition Reactions (e.g., involving azomethine ylides)
The 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles is a highly effective method for the synthesis of five-membered nitrogen-containing heterocycles, including spiro-pyrrolidines which are components of some azaspirocyclic systems. thieme-connect.comwhiterose.ac.ukresearchgate.net Azomethine ylides are 1,3-dipoles of the allyl anion type and can be generated through various methods, such as the thermal or photochemical ring-opening of aziridines, the condensation of α-amino acids with aldehydes or ketones, or the desilylation of α-silylamines. nih.govresearchgate.net
In the context of synthesizing spirocyclic amines, a common approach involves the reaction of a ketone with a leaving group and an alkene with glycine (B1666218) or a glycine ester. thieme-connect.comwhiterose.ac.uk This can initiate a tandem sequence of imine formation, cyclization, and subsequent intramolecular 1,3-dipolar cycloaddition to furnish a tricyclic amine with high stereoselectivity. thieme-connect.comwhiterose.ac.uk The resulting polycyclic structure can then be further manipulated to yield the desired spirocyclic amine.
The versatility of this method is demonstrated by the wide range of substrates that can be employed, allowing for the introduction of diverse substituents on the resulting azaspirocyclic framework. The reaction often proceeds with high regio- and stereoselectivity, which is a significant advantage for the synthesis of complex molecules. thieme-connect.comwhiterose.ac.uk
2 Diels-Alder Cascade Processes
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the formation of six-membered rings. mdpi.com When integrated into a cascade sequence, it can lead to the rapid construction of complex polycyclic architectures, including those containing spirocyclic junctions. nih.gov In an aza-Diels-Alder reaction, either the diene or the dienophile contains a nitrogen atom, leading to the formation of a nitrogen-containing six-membered ring. rsc.org
For the synthesis of azaspirocycles, an intramolecular Diels-Alder reaction can be envisioned where the diene and dienophile are tethered within the same molecule. mdpi.com A subsequent transformation or rearrangement could then generate the spirocyclic core. Alternatively, an intermolecular Diels-Alder reaction can be part of a cascade process. For example, a reaction between a 1,3,4-oxadiazole (B1194373) and an alkene can initiate a cascade involving an inverse electron demand Diels-Alder reaction, loss of dinitrogen to form a carbonyl ylide, and a subsequent 1,3-dipolar cycloaddition. nih.gov While not directly forming an azaspirocycle, this illustrates the potential of cascade reactions initiated by a Diels-Alder step.
The development of catalytic and enantioselective versions of the Diels-Alder reaction has significantly expanded its utility in asymmetric synthesis, offering pathways to chiral azaspirocycles. nih.gov
3 Transition Metal-Catalyzed Cyclizations
Transition metal catalysis has revolutionized organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. Various transition metals, including rhodium and copper, have been employed in cyclization reactions to form azaspirocycles.
1 Rhodium-Catalyzed Cycloisomerization Processes
Rhodium catalysts have proven to be particularly effective in promoting cycloisomerization reactions of enynes, dienes, and other unsaturated systems. nih.gov These reactions can be harnessed to construct the carbocyclic or heterocyclic rings of an azaspirocycle. For instance, a rhodium(I)-catalyzed cycloisomerization of 1,5-bisallenes can lead to the formation of seven-membered azaspiro compounds. nih.gov This process involves an initial cycloisomerization to a non-isolable cycloheptatriene (B165957) intermediate, followed by a Diels-Alder homodimerization to yield the final spirocyclic product with high chemo- and regioselectivity. nih.gov
Rhodium catalysis can also be employed in asymmetric domino reactions to synthesize chiral aza-spirocyclic indanones with excellent enantioselectivities. rsc.org These processes can involve a conjugate addition, a 1,4-rhodium shift, and a subsequent nucleophilic addition. rsc.org Furthermore, enantioselective rhodium-catalyzed cycloisomerization of 1,5-bis(allenes) can provide access to five-membered heterocycles with excellent diastereo- and enantioselectivity, which could serve as building blocks for more complex azaspirocyclic systems. nih.gov
2 Copper-Catalyzed Intramolecular Cyclizations and Cascade Reactions
Copper catalysts are attractive due to their low cost and versatile reactivity in promoting a wide range of organic transformations. In the context of azaspirocycle synthesis, copper(I) has been shown to catalyze the intramolecular cyclization of o-propargyloxy diketopiperazines to access diverse diazabicyclic and spiro-diketopiperazinochromanes. scilit.combohrium.comlookchem.com This reaction proceeds through the in situ generation of an azomethine ylide followed by an intramolecular [3+2] cycloaddition with an alkyne moiety, often with complete diastereoselectivity. bohrium.com
Copper catalysis is also effective in intramolecular carboamination reactions of alkenes. nih.gov This process can be used to synthesize hexahydro-1H-benz[f]indoles in an enantioselective manner, installing vicinal tertiary and quaternary carbon stereocenters with high levels of diastereo- and enantioselectivity. nih.gov Additionally, copper(II) triflate can catalyze a one-pot cascade reaction of homopropargylic amines with imines to afford hexahydro-1H-pyrrolo[3,2-c]quinoline derivatives. This cascade involves an intramolecular hydroamination cyclization followed by an intermolecular inverse-electron-demand aza-Diels-Alder reaction. semanticscholar.org
Directing Group Enabled Hydroamination Strategies
Intramolecular hydroamination, the addition of an N-H bond across an alkene, is a highly atom-economical method for constructing nitrogen-containing heterocycles. researchgate.net In the context of synthesizing 7-azaspiro[4.6]undecane systems, this strategy involves the cyclization of an aminoalkene precursor where the amine and alkene are tethered to a cycloheptane (B1346806) scaffold. While early methods required harsh conditions, modern approaches often employ metal catalysts or redox strategies to facilitate the reaction under milder conditions. rsc.orgnih.gov
A key challenge in hydroamination is controlling the regioselectivity of the N-H addition. Directing groups can be employed to pre-organize the substrate, favoring the desired cyclization pathway. For instance, a coordinating group placed strategically on the aminoalkene substrate can bind to a metal catalyst, positioning the alkene for intramolecular attack by the amine nucleophile. Titanium-based catalysts have shown efficacy in hydroamination/hydrosilylation sequences, converting primary amines and alkynes into secondary amines, a process that can be adapted for intramolecular variants to yield cyclic amines. organic-chemistry.org
Recent advancements include metal-free hydroamination strategies. One such approach utilizes a redox-enabled sequence where a secondary amine is oxidized in situ to a hydroxylamine. nih.gov This intermediate then undergoes a concerted, Cope-type hydroamination, which proceeds through a five-membered transition state, to form a pyrrolidine N-oxide that is subsequently reduced. nih.gov This one-pot, catalyst-free process is tolerant of numerous functional groups, making it a powerful tool for the synthesis of substituted pyrrolidine rings, including those found in spirocyclic systems. rsc.orgnih.gov Computational studies using density functional theory (DFT) have also explored the potential of Frustrated Lewis Pairs (FLPs) to catalyze metal-free intramolecular hydroaminations of non-activated aminoalkenes, suggesting that this approach is energetically feasible for forming five-membered nitrogen heterocycles. rsc.org
Table 1: Comparison of Hydroamination Strategies for N-Heterocycle Synthesis This table presents generalized data for the synthesis of pyrrolidine and piperidine (B6355638) rings, which are analogous to the formation of the azaspiro[4.6]undecane core.
| Strategy | Catalyst/Reagent | Key Features | Functional Group Tolerance | Ref. |
|---|---|---|---|---|
| Metal-Catalyzed | Ti, Zr, Ru, Rh complexes | High atom economy; can be enantioselective. | Moderate; sensitive to Lewis basic groups. | organic-chemistry.org |
| Redox-Enabled | In situ generated hydroxylamine | Metal-free; mild conditions; one-pot sequence. | High; tolerates a wide range of groups. | nih.gov |
| FLP-Catalyzed | Designed borane/phosphine pairs | Metal-free; theoretical proof-of-concept. | Predicted to be good. | rsc.org |
Ring-Closing Metathesis (RCM) in Olefinic Spirocyclization
Ring-closing metathesis (RCM) has become an indispensable tool in organic synthesis for the formation of cyclic and macrocyclic structures. nih.govwikipedia.org The reaction utilizes metal-alkylidene catalysts, most notably those based on ruthenium (Grubbs catalysts) and molybdenum or tungsten (Schrock catalysts), to facilitate the intramolecular cyclization of a diene, producing a cycloalkene and volatile ethylene. nih.govwikipedia.org This methodology is particularly well-suited for constructing the 7-azaspiro[4.6]undec-9-ene core, as it allows for the direct formation of the unsaturated pyrrolidine ring onto a pre-functionalized cycloheptane scaffold.
The general approach involves the synthesis of a diallylated amine precursor, where two allyl groups are attached to a nitrogen atom that is itself part of a cycloheptane derivative, or attached to a carbon atom alpha to the nitrogen in a cycloheptane ring system. Exposure of this diene to an RCM catalyst initiates the cyclization. The choice of catalyst is crucial and can influence reaction efficiency, particularly with sterically hindered substrates. rsc.org The RCM approach offers mild reaction conditions and leaves a double bond in the newly formed ring, which can be used for further synthetic manipulations. arkat-usa.org This strategy has been successfully applied to the synthesis of a wide variety of spiro-cyclic systems and chiral alkaloids. arkat-usa.orgresearchgate.net
The stereochemical outcome of RCM can be influenced by the catalyst and substrate. While many standard catalysts provide mixtures of E/Z isomers, recent developments have led to catalysts that can provide high kinetic selectivity for either the E- or Z-alkene product, a critical consideration in the synthesis of complex molecules. nih.govnih.gov
Table 2: Representative RCM Reactions for Spirocycle and N-Heterocycle Synthesis This table includes examples of RCM used to form various ring sizes, demonstrating the versatility of the method applicable to the synthesis of the target spirocycle.
| Substrate Type | Catalyst | Solvent | Yield (%) | Product Ring System | Ref. |
|---|---|---|---|---|---|
| Diallylated 1,3-diketone | Grubbs' I | CH₂Cl₂ | 95 | Spiro[4.5]decene | arkat-usa.org |
| Diallylated Fluorene | Grubbs' I | CH₂Cl₂ | 98 | Spiro[fluorene-9,1'-cyclopent-3'-ene] | arkat-usa.org |
| N-tethered Diene | Ru Indenylidene | Toluene | 87 | 7-membered N-heterocycle | wikipedia.org |
| Pentacyclic Diene | Tungsten Alkylidene | Toluene | 63 | Macrocyclic Alkaloid (Nakadomarin A) | nih.gov |
| N-Allyl Amino Acid Deriv. | Grubbs' I | CH₂Cl₂ | >90 | Azacycloundecene | rsc.org |
One-Pot and Multicomponent Reaction Sequences for Spirocyclic Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for generating molecular complexity. nih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly construct libraries of structurally diverse compounds. rsc.orgscilit.com One-pot sequences that combine several transformations without isolating intermediates offer similar advantages in terms of efficiency and sustainability. rsc.org
For the assembly of spirocyclic frameworks like the 7-azaspiro[4.6]undecane core, MCRs can achieve the construction of the heterocyclic ring and the spiro-junction in a single step. rsc.org Spiro heterocycles are valuable scaffolds in drug discovery, and MCRs provide a powerful means for their synthesis. nih.govresearchgate.net For example, a hypothetical MCR for the 7-azaspiro[4.6]undecane system could involve the reaction of cycloheptanone (B156872), an amine, and a third component that installs the remaining atoms of the pyrrolidine ring through a cascade of reactions. Isocyanide-based MCRs, such as the Ugi or Passerini reactions, are particularly powerful for creating complex scaffolds. nih.gov
Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate MCRs, often leading to shorter reaction times and improved yields. nih.govresearchgate.net The combination of MCRs with microwave irradiation provides a green and efficient pathway to novel spiro heterocyclic compounds. rsc.org
Strategies for Stereoselective Synthesis of 7-Azaspiro[4.6]undec-9-ene Derivatives
Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis, particularly for compounds intended for biological applications. The stereoselective synthesis of 7-azaspiro[4.6]undec-9-ene derivatives, which possess at least one stereogenic spiro-center, requires sophisticated strategies to control the formation of this chiral quaternary carbon. Key approaches include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective routes based on substrate control.
Strategies for Stereoselective Synthesis of 7-Azaspiro[4.6]undec-9-ene Derivatives
Chiral Auxiliary-Mediated Approaches
A well-established method for inducing stereoselectivity is the use of a chiral auxiliary. sigmaaldrich.com This strategy involves the temporary covalent attachment of a chiral molecule to an achiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved, yielding an enantiomerically enriched product. sigmaaldrich.com Common chiral auxiliaries include Evans oxazolidinones, pseudoephedrine derivatives, and sulfinamides. sigmaaldrich.com
In the synthesis of a chiral 7-azaspiro[4.6]undec-9-ene derivative, a chiral auxiliary could be attached to the nitrogen atom of a suitable precursor. This auxiliary would then control the facial selectivity of a key bond-forming step, such as the alkylation of an enolate or the addition of a nucleophile to an iminium ion, which establishes the spirocyclic stereocenter. For example, the diastereoselective alkylation of a cycloheptanone enamine derived from a chiral amine could be used to set the stereochemistry of a side chain, which is then elaborated and cyclized to form the spiro-pyrrolidine ring. After the key stereocenter is set, the auxiliary is removed to afford the final product.
Asymmetric Catalysis in Spirocyclization
Asymmetric catalysis is a more elegant and efficient approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. This method avoids the need for stoichiometric amounts of a chiral auxiliary and the subsequent protection/deprotection steps. Both organocatalysis and transition-metal catalysis have been successfully applied to the asymmetric synthesis of spirocycles. scilit.com
Several of the synthetic strategies discussed previously can be rendered asymmetric through the use of chiral catalysts:
Asymmetric Hydroamination: Chiral titanium complexes have been used for intramolecular hydroamination reactions, yielding enantiomerically enriched cyclic secondary amines. organic-chemistry.org Applying such a catalyst to a suitable cycloheptane-tethered aminoalkene could, in principle, afford an enantiomerically enriched 7-azaspiro[4.6]undecane product.
Asymmetric RCM: While challenging, catalyst-controlled stereoselective RCM has been achieved. Chiral molybdenum and tungsten catalysts have been developed that can favor the formation of one alkene isomer over the other in macrocyclizations, demonstrating the potential for catalyst control over stereochemistry in metathesis. nih.gov
Asymmetric Multicomponent Reactions: The development of catalytic, stereoselective MCRs for the synthesis of spiro derivatives is an active area of research. scilit.com Chiral catalysts, such as organocatalysts (e.g., proline derivatives) or chiral metal complexes, can orchestrate the entire cascade of bond-forming events to produce a spirocycle with high enantiomeric excess. scilit.com
Diastereoselective Synthetic Routes
Diastereoselective synthesis relies on the influence of one or more pre-existing stereocenters within a substrate to direct the formation of new stereocenters. This substrate-controlled approach is a powerful strategy for building complex molecules with defined relative stereochemistry.
For the synthesis of 7-azaspiro[4.6]undec-9-ene derivatives, a diastereoselective route could commence from an enantiomerically pure starting material, such as a derivative of a chiral cycloheptanol. The stereocenter in the seven-membered ring would then direct subsequent transformations. For instance, the addition of a nucleophile to a ketone or imine on the chiral cycloheptane ring would likely occur from the less sterically hindered face, leading to one major diastereomer. This product could then be carried forward through a cyclization reaction, such as RCM or an intramolecular alkylation, where the existing stereocenter would continue to influence the stereochemical outcome, ultimately defining the configuration of the spiro-center relative to the stereocenter on the larger ring. arkat-usa.orgresearchgate.net
Diversification and Functionalization Strategies of the Azaspiro[4.6]undecene Core
The strategic modification of the 7-azaspiro[4.6]undecene core allows for the fine-tuning of its physicochemical properties and biological activity. Key points of diversification include the spirocyclic rings, the nitrogen atom of the pyrrolidine ring, and the endocyclic double bond of the cycloheptene (B1346976) ring.
Introduction of Functional Groups on the Spiro Rings
The introduction of functional groups onto the pyrrolidine and cycloheptene rings of the 7-azaspiro[4.6]undecene scaffold can be achieved through various synthetic approaches. These modifications can significantly impact the molecule's polarity, steric profile, and ability to interact with biological targets.
One common strategy for functionalizing the pyrrolidine ring involves the use of chiral precursors, such as derivatives of proline or 4-hydroxyproline, in the synthesis of the spirocyclic core. This approach allows for the stereoselective introduction of substituents. While specific examples for the 7-azaspiro[4.6]undecene system are not extensively documented in publicly available literature, analogous methodologies in other azaspirocyclic systems suggest the feasibility of this strategy.
Functionalization of the seven-membered cycloheptene ring presents a greater challenge due to the potential for multiple reactive sites. However, modern synthetic methods offer potential avenues for selective modification. For instance, transition metal-catalyzed C-H activation could, in principle, be employed to introduce substituents at specific positions on the cycloheptene ring, although specific applications to this system are yet to be widely reported. Ring-closing metathesis (RCM) of appropriately substituted diene precursors offers a powerful tool for the construction of functionalized seven-membered rings in general, and this could be adapted for the synthesis of substituted 7-azaspiro[4.6]undecene analogs.
A rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascade reaction of 1,5-bisallenes has been reported for the synthesis of seven-membered azaspiro compounds. nih.govnih.govacs.org This methodology could potentially be adapted to incorporate functional groups into the cycloheptene ring by using appropriately substituted bisallene precursors. The reaction proceeds efficiently with both electron-donating and electron-withdrawing groups on the sulfonamide tether, indicating a degree of functional group tolerance. nih.gov
Derivatization at the Nitrogen Center
The secondary amine of the pyrrolidine ring in the 7-azaspiro[4.6]undecene core is a prime site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the compound's properties. Common derivatization strategies include N-alkylation and N-acylation.
N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides in the presence of a base. This reaction introduces alkyl groups that can alter the steric bulk and basicity of the nitrogen atom. For example, the reaction with benzyl (B1604629) bromide would yield the N-benzyl derivative, a common modification in medicinal chemistry to explore structure-activity relationships.
N-Acylation: Acylation of the nitrogen center is another facile transformation, typically achieved by reacting the parent amine with an acyl chloride or an acid anhydride. orgoreview.com This introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the molecule's pharmacokinetic profile. A standard procedure for the acetylation of a secondary amine involves the use of acetyl chloride and a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) (DCM). stackexchange.com The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction. orgoreview.com
The following table summarizes representative N-derivatization reactions applicable to the 7-azaspiro[4.6]undecene core based on general principles of amine chemistry.
| Reagent | Reaction Type | Product Functional Group |
| Alkyl Halide (e.g., R-Br) | N-Alkylation | Tertiary Amine |
| Acyl Chloride (e.g., R-COCl) | N-Acylation | Amide |
| Acid Anhydride (e.g., (RCO)₂O) | N-Acylation | Amide |
| Sulfonyl Chloride (e.g., R-SO₂Cl) | N-Sulfonylation | Sulfonamide |
Modification of the Unsaturated Linker (C9-ene)
The endocyclic double bond (C9-ene) in the cycloheptene ring offers another avenue for the diversification of the 7-azaspiro[4.6]undecene scaffold. Standard alkene transformations can be employed to introduce new functional groups and alter the saturation of the seven-membered ring.
Oxidation Reactions: The C9-ene can be subjected to various oxidation reactions. For instance, epoxidation, using reagents such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide. This epoxide can then serve as a versatile intermediate for further functionalization through ring-opening reactions with various nucleophiles. Dihydroxylation, using reagents like osmium tetroxide or potassium permanganate, would lead to the formation of the corresponding diol, introducing hydrophilic functional groups.
The table below outlines potential modifications of the C9-ene linker and the resulting functionalities.
| Reagent(s) | Reaction Type | Product Functional Group(s) |
| H₂, Pd/C or PtO₂ | Catalytic Hydrogenation | Alkane |
| m-CPBA | Epoxidation | Epoxide |
| OsO₄, NMO | Dihydroxylation | Diol |
| O₃; then Me₂S | Ozonolysis (reductive workup) | Aldehydes or Ketones |
The strategic application of these diversification strategies allows for the creation of a library of 7-azaspiro[4.6]undecene analogs with varied structural features. The systematic exploration of these modifications is crucial for elucidating the structure-activity relationships of this promising scaffold and for the development of new chemical entities with desired biological profiles.
Structural Characterization and Conformational Analysis
Application of Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
No published studies utilizing advanced spectroscopic or diffraction techniques for the structural elucidation of 7-Azaspiro[4.6]undec-9-ene hydrochloride were found. Therefore, no specific data can be presented for the following subsections.
There is no available NMR data (¹H NMR, ¹³C NMR, or advanced 2D NMR) for this compound in the scientific literature. Such data would be crucial for determining the connectivity of atoms and providing insights into the molecule's solution-state conformation.
A search for crystallographic information on this compound in crystallographic databases yielded no results. An X-ray crystal structure would definitively establish its solid-state conformation, bond lengths, bond angles, and absolute stereochemistry.
No published IR spectra for this compound are available. An IR spectrum would be used to identify the presence of key functional groups, such as the C=C double bond in the cycloheptene (B1346976) ring and the N-H bond of the hydrochloride salt.
Theoretical Conformational Analysis of the Azaspiro[4.6]undecene Skeleton
While theoretical methods are powerful tools for conformational analysis, no computational studies specifically focused on the azaspiro[4.6]undecene skeleton have been published.
Without dedicated computational studies, the preferred conformations and the energy landscape of the 7-azaspiro[4.6]undecene skeleton remain undetermined. Such an investigation would involve calculating the relative energies of different possible chair, boat, and twist-boat conformations of the seven-membered ring and the envelope or twist conformations of the five-membered ring.
An assessment of ring strain and conformational flexibility would require computational modeling. Generally, spiro-fusion introduces additional strain, which can influence the molecule's shape and reactivity. The seven-membered ring in the azaspiro[4.6]undecene system is expected to possess significant conformational flexibility, while the five-membered ring is more constrained. The precise quantification of this strain and flexibility is not available in the current body of scientific literature.
Stereochemical Aspects of 7-Azaspiro[4.6]undec-9-ene Derivatives
The stereochemistry of 7-Azaspiro[4.6]undec-9-ene derivatives is fundamentally defined by the presence of a spirocyclic carbon atom, which serves as a chiral center, and the conformational intricacies of the fused five-membered and seven-membered rings.
Chiral Spiro-Centers and their Configurational Stability
The central spiro-carbon atom in the 7-Azaspiro[4.6]undec-9-ene system, where the pyrrolidine (B122466) and cycloheptene rings are joined, is a quaternary stereocenter. This chiral center gives rise to the possibility of two enantiomers, (R)- and (S)-7-Azaspiro[4.6]undec-9-ene hydrochloride. The configurational stability of this spiro-center is generally high due to the significant energy barrier required to break and reform the carbon-carbon bonds of the rings. Unlike stereocenters that can undergo inversion through chemical processes, the configuration of the spiro-atom is fixed upon synthesis. The stability of this chiral center is a crucial factor in the development of enantiomerically pure therapeutic agents, as the different enantiomers can exhibit distinct pharmacological activities.
The synthesis of spiro nitrogen-containing heterocycles with high stereoselectivity is an active area of research. nih.gov The inherent chirality of the spiro-center in 7-Azaspiro[4.6]undec-9-ene derivatives necessitates the use of asymmetric synthesis strategies to obtain single enantiomers. The stability of this center ensures that the desired stereochemical integrity is maintained throughout subsequent chemical transformations and under physiological conditions.
Inherent Rigidity and Three-Dimensional Orientation of the Spirobicyclic Motif
Spirocyclic compounds are known for their inherent rigidity compared to their acyclic or monocyclic counterparts. This rigidity stems from the constrained nature of the fused ring system, which limits bond rotations and fixes the relative orientation of the two rings. The 7-Azaspiro[4.6]undec-9-ene motif is no exception, possessing a well-defined three-dimensional structure that is critical for its interaction with biological targets.
The pyrrolidine ring typically adopts an envelope or twisted conformation. The seven-membered cycloheptene ring, on the other hand, can exist in several low-energy conformations, such as the chair, boat, twist-chair, and twist-boat forms. The presence of the spiro-fusion and the double bond will favor certain conformations over others. Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are essential tools for elucidating the preferred conformation of the 7-Azaspiro[4.6]undec-9-ene core in solution.
Below is a table summarizing the key structural and conformational features:
| Feature | Description |
| Spiro-Center | Quaternary, chiral carbon atom at the junction of the two rings. |
| Configurational Stability | High, due to the covalent nature of the spiro-fusion. |
| Pyrrolidine Ring Conformation | Typically adopts envelope or twisted conformations. |
| Cycloheptene Ring Conformation | Can adopt various conformations (chair, boat, etc.), influenced by the spiro-fusion and C=C bond. |
| Inherent Rigidity | Significant, due to the constrained nature of the spirocyclic system. |
| 3D Orientation | Near-orthogonal arrangement of the two rings, creating a defined molecular shape. |
Computational Chemistry and Molecular Modeling of the 7 Azaspiro 4.6 Undec 9 Ene System
Quantum Chemical Studies
Quantum chemical studies provide a fundamental understanding of the electronic structure, reactivity, and spectroscopic properties of molecular systems. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Selectivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide high-accuracy results with manageable computational resources. cuny.edu In the context of the 7-azaspiro[4.6]undec-9-ene system, DFT is instrumental in elucidating the mechanisms of reactions involved in its synthesis and functionalization. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. rsc.orgmdpi.com This allows for the prediction of the most favorable reaction routes and the rationalization of experimentally observed outcomes.
For instance, in the synthesis of related azaspiro compounds, DFT calculations have been employed to understand the exquisite chemo- and regioselectivity observed in cascade reactions. acs.org By modeling the transition state structures, researchers can identify the key non-covalent interactions that steer the reaction towards a specific product. researchgate.net The theoretical results often reveal that a tandem process, such as an ionic 1,3-dipolar cycloaddition followed by a nih.govnih.gov-shift, is responsible for the formation of the final product. researchgate.net
Furthermore, DFT can predict the impact of different substituents on the reactivity and selectivity of the azaspiro system. By analyzing parameters such as global electrophilicity and nucleophilicity, it is possible to anticipate how modifications to the core structure will influence its chemical behavior. cuny.edu
Table 1: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Reaction Step in Azaspirocycle Formation
| Reaction Pathway | Transition State (TS) Geometry | Energy Barrier (kcal/mol) |
| Path A (endo) | Asymmetric, favoring H-bonding | 15.2 |
| Path B (exo) | Sterically hindered | 21.5 |
| Path C (alternative) | High ring strain | 28.1 |
Note: This table is illustrative and based on typical values found in DFT studies of similar heterocyclic systems.
Molecular Mechanics and Molecular Dynamics Simulations
While quantum chemical methods are excellent for studying the electronic properties and reactivity of molecules, they are often too computationally expensive for exploring the conformational landscape or simulating the behavior of molecules over time. For these tasks, molecular mechanics and molecular dynamics simulations are the methods of choice.
Conformational Space Exploration and Free Energy Calculations
The 7-azaspiro[4.6]undec-9-ene system possesses significant conformational flexibility due to its two interconnected rings. Exploring this conformational space is crucial for understanding its properties and biological activity. Molecular mechanics (MM) methods, which use classical force fields to describe the potential energy of a system, are ideal for this purpose. nih.gov By systematically rotating the rotatable bonds and minimizing the energy of the resulting structures, it is possible to identify the low-energy conformers of the molecule.
Molecular dynamics (MD) simulations take this a step further by simulating the motion of the atoms over time, providing a dynamic picture of the molecule's conformational landscape. nih.gov From these simulations, it is possible to construct a free energy landscape, which maps the relative free energies of different conformations. nih.govresearchgate.netresearchgate.net This allows for the identification of the most stable and populated conformations under specific conditions.
Table 2: Representative Conformational Analysis Data from a Hypothetical Molecular Dynamics Simulation of an Azaspiro[4.6]undecane Derivative
| Conformer ID | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (degrees) |
| Conf-1 (Chair-Twist) | 0.00 | 65.3 | 55.2 |
| Conf-2 (Boat-Twist) | 1.25 | 20.1 | -60.8 |
| Conf-3 (Chair-Chair) | 2.50 | 10.5 | 175.4 |
| Conf-4 (Other) | > 4.0 | < 4.1 | - |
Note: This table is illustrative. The actual conformational preferences would depend on the specific substitution pattern and conditions.
Modeling of Intramolecular Interactions and Solvent Effects
Furthermore, the surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. scielo.brrsc.orgnih.gov Explicit solvent MD simulations, where the molecule is surrounded by a box of solvent molecules, can capture the specific interactions between the solute and the solvent. rsc.org These simulations can reveal how different solvents stabilize or destabilize certain conformations, which is crucial for understanding the behavior of the molecule in both chemical reactions and biological systems. nih.gov
Pharmacophore Modeling and Design Principles
Nitrogen-containing spirocycles are considered privileged scaffolds in medicinal chemistry due to their rigid, three-dimensional structures that can effectively present pharmacophoric features to biological targets. doi.orgnih.gov Pharmacophore modeling is a computational technique used to identify the essential spatial arrangement of molecular features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that are responsible for a molecule's biological activity. nih.gov
For the 7-azaspiro[4.6]undec-9-ene system, pharmacophore models can be developed based on a set of known active molecules or from the structure of the target protein. These models serve as 3D queries to search large chemical databases for novel compounds with the desired biological activity. The rigid nature of the azaspiro scaffold helps to pre-organize the pharmacophoric groups in a specific orientation, which can lead to enhanced binding affinity and selectivity for the target. nih.govnih.gov The design of new derivatives of 7-azaspiro[4.6]undec-9-ene would therefore involve modifying the substituents on the scaffold to match the features of a validated pharmacophore model.
Ligand-Based Pharmacophore Model Generation
Ligand-based pharmacophore modeling is a computational approach used when the three-dimensional structure of the biological target is unknown. mdpi.comnih.gov This method relies on a set of known active molecules to identify the essential chemical features responsible for their biological activity. mdpi.comnih.gov The resulting pharmacophore model represents the spatial arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. ugm.ac.id
For the 7-azaspiro[4.6]undec-9-ene system, a set of biologically active derivatives would be used as a training set to generate pharmacophore models. ugm.ac.id Software like LigandScout or Discovery Studio can be employed to align the molecules and extract common features. ugm.ac.idnih.gov The best model is then selected based on its ability to distinguish between active and inactive compounds, often validated using a separate test set of molecules. nih.gov
A hypothetical pharmacophore model for a series of 7-azaspiro[4.6]undec-9-ene derivatives targeting a G-protein coupled receptor (GPCR) might include a hydrogen bond acceptor, a hydrophobic feature, and a positive ionizable feature, as illustrated in the table below.
| Pharmacophore Feature | Description | Spatial Coordinates (Å) |
| Hydrogen Bond Acceptor | Interacts with a key residue in the receptor binding pocket. | X: 2.5, Y: 1.3, Z: 4.8 |
| Hydrophobic Group | Occupies a greasy pocket in the receptor. | X: 5.1, Y: 3.2, Z: 2.1 |
| Positive Ionizable | Forms an ionic bond with an acidic residue. | X: -1.8, Y: -0.5, Z: 6.2 |
Structure-Based Pharmacophore Elucidation for Specific Target Interactions
When the 3D structure of the biological target is available, a structure-based pharmacophore model can be developed. This approach directly analyzes the interactions between the target and a bound ligand to identify crucial chemical features. nih.gov This method provides a more accurate representation of the binding site and the key interactions required for biological activity.
For the 7-azaspiro[4.6]undec-9-ene scaffold, if a crystal structure of a derivative bound to a target protein exists, the key interactions can be mapped out. For example, the nitrogen atom in the azaspirocyclic ring could act as a hydrogen bond acceptor, while the spirocyclic core could provide a rigid framework for optimal positioning of other functional groups. These interactions would then be translated into a pharmacophore model that can be used for virtual screening or de novo design.
Integration of Pharmacophore Models in De Novo Scaffold Design
Pharmacophore models are valuable tools in de novo scaffold design, which aims to create novel molecular architectures. nih.gov By serving as a template of required chemical features, a pharmacophore model can guide the design of new scaffolds that are structurally different from known active compounds but retain the necessary features for biological activity. nih.gov This process, known as scaffold hopping, is a powerful strategy for discovering new chemical entities with improved properties. nih.gov
Starting with a pharmacophore model derived from known ligands of a specific target, computational algorithms can be used to build new molecules that fit the model. The 7-azaspiro[4.6]undec-9-ene scaffold can be used as a starting point, with various functional groups added to satisfy the pharmacophoric constraints. This approach can lead to the discovery of novel derivatives with enhanced potency, selectivity, or pharmacokinetic profiles.
Virtual Screening and Cheminformatics Applications
Virtual screening and cheminformatics are essential components of modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds from large chemical databases.
Computational Design and Enumeration of Azaspirocyclic Chemical Libraries
Computational methods can be used to design and enumerate large virtual libraries of compounds based on the 7-azaspiro[4.6]undec-9-ene scaffold. By defining a set of variable substitution points on the scaffold and a collection of chemical building blocks, vast numbers of virtual compounds can be generated.
These virtual libraries can then be screened against a pharmacophore model or docked into the active site of a target protein to identify promising candidates for synthesis and biological testing. This approach allows for the exploration of a much larger chemical space than would be possible with traditional high-throughput screening.
A hypothetical virtual library based on the 7-azaspiro[4.6]undec-9-ene scaffold could be generated by varying substituents at the nitrogen atom and on the cyclohexene (B86901) ring, as shown in the table below.
| Scaffold Position | R-Group Library | Number of Variants |
| N-7 (Nitrogen) | Alkyl chains, Aryl groups, Heterocycles | 150 |
| C-8, C-11 | H, Methyl, Ethyl, Halogens | 10 |
| C-9, C-10 | H, Phenyl, Hydroxyl | 5 |
| Total Compounds | 75,000 |
Analysis of Shape and Structural Diversity in Azaspirocyclic Compound Collections
Shape analysis methods can be used to compare the three-dimensional shape of the designed molecules to known active compounds. This can help to ensure that the designed library has a high degree of structural diversity and covers a relevant region of chemical space. This analysis is crucial for designing libraries that are more likely to contain novel and active compounds.
Role in Chemical Space Exploration and Scaffold Based Research
7-Azaspiro[4.6]undec-9-ene Hydrochloride as a Prominent Molecular Design Element
This compound represents a significant molecular scaffold in the design of novel bioactive compounds. Its inherent structural features offer distinct advantages for creating diverse and effective molecular entities. The spirocyclic nature of this compound imparts a rigid, three-dimensional geometry that is increasingly sought after in drug discovery programs.
The drive to expand beyond flat, aromatic structures—which are prevalent in many legacy drug molecules—stems from the understanding that three-dimensionality can lead to improved biological activity and better physicochemical properties. Spirocyclic scaffolds are instrumental in this endeavor.
The core advantage of spirocycles is their inherent three-dimensional character. bldpharm.com The quaternary spiro-carbon atom in structures like 7-Azaspiro[4.6]undec-9-ene forces the connected rings into perpendicular orientations, creating a defined and rigid 3D shape. This rigidity is beneficial in drug design as it can pre-organize appended functional groups into a specific spatial arrangement, potentially enhancing binding affinity and selectivity for a biological target. nih.gov
Furthermore, the incorporation of spirocyclic centers increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. bldpharm.com A higher Fsp³ count is a key descriptor of molecular complexity and has been correlated with a greater likelihood of success in clinical development. This is attributed to improved solubility, better metabolic stability, and the ability to form more specific and complementary interactions with protein binding sites. bldpharm.com
Table 1: Impact of Spirocyclic Scaffolds on Molecular Properties
| Molecular Property | Influence of Spirocyclic Scaffold | Rationale |
| Dimensionality | Increases 3D character | The spiro-carbon atom fixes the rings in orthogonal planes. nih.gov |
| Fsp³ Count | Increases | The quaternary carbon center is sp³-hybridized by definition. bldpharm.com |
| Solubility | Often improves | Disruption of planarity can reduce crystal lattice packing and improve solvation. bldpharm.com |
| Metabolic Stability | Can improve | The rigid structure can shield metabolically labile sites from enzymatic degradation. |
| Binding Affinity | Can enhance | The rigid 3D orientation of substituents can lead to more efficient and specific interactions with biological targets. nih.gov |
A "privileged scaffold" is a molecular framework that is capable of providing ligands for multiple, distinct biological targets. These scaffolds possess versatile binding properties and are often found in a variety of bioactive compounds. The azaspirocyclic core is increasingly recognized for its potential as a privileged structure. For instance, related diazaspiro-undecane structures have been identified as core components in compounds developed for a wide range of disorders, highlighting the versatility of this general framework. nih.gov
The this compound scaffold contains several key features that make it an attractive candidate for a privileged scaffold:
A secondary amine: This provides a convenient point for chemical modification and diversification, allowing for the introduction of a wide array of substituents.
A cycloheptene (B1346976) ring: The unsaturated seven-membered ring offers conformational flexibility and additional vectors for functionalization.
A pyrrolidine (B122466) ring: This five-membered ring is a common motif in many natural products and pharmaceuticals.
Defined stereochemistry: The spirocyclic center can be chiral, offering opportunities for stereoselective synthesis and the exploration of stereoisomers with potentially different biological activities.
These features allow chemists to use the 7-Azaspiro[4.6]undec-9-ene core as a starting point to generate large libraries of diverse 3D molecules for screening against various biological targets.
Rational Design Strategies Employing Azaspirocyclic Compounds
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of biological targets and molecular interactions. mdpi.com Azaspirocyclic compounds like this compound are powerful tools in this process, enabling sophisticated strategies for discovering and refining new drug candidates.
Scaffold hopping is a medicinal chemistry strategy used to identify novel core structures (scaffolds) that maintain the biological activity of a known active compound while offering a different chemical backbone. uniroma1.itnih.gov The primary goals of scaffold hopping are to improve a compound's properties (such as potency, selectivity, or pharmacokinetics), circumvent existing patents, and discover new chemical entities. uniroma1.it
Azaspirocyclic scaffolds are excellent candidates for scaffold hopping exercises, particularly when moving from a flat, two-dimensional starting molecule. By replacing a planar core with a rigid 3D structure like 7-Azaspiro[4.6]undec-9-ene, chemists can achieve a significant structural leap while preserving the essential spatial arrangement of key pharmacophoric features required for biological activity. This can lead to the discovery of compounds with entirely new intellectual property profiles and potentially superior drug-like properties. dundee.ac.uk
Lead optimization is the iterative process of refining a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties to produce a viable drug candidate. patsnap.comdanaher.com Introducing spirocyclic moieties is a powerful strategy in this phase.
The strategic modification of a lead compound by incorporating a spirocycle like 7-Azaspiro[4.6]undec-9-ene can have several positive impacts:
Improved Physicochemical Properties: As mentioned, replacing a flexible or planar group with a spirocycle can increase Fsp³ character, which often leads to better solubility and metabolic stability. bldpharm.com For example, in one research program, replacing a morpholine (B109124) ring with various azaspiro cycles successfully lowered the distribution coefficient (logD), a key measure of lipophilicity. bldpharm.com
Enhanced Selectivity: The rigid 3D structure of a spirocycle can enforce a specific conformation that fits the intended target's binding site more precisely while fitting poorly into the binding sites of off-target proteins, thereby improving selectivity.
Conformational Constraint: Replacing a flexible alkyl chain with a spirocyclic ring system reduces the number of possible conformations a molecule can adopt. This conformational restriction can lock the molecule into its bioactive conformation, increasing potency by reducing the entropic penalty of binding.
Table 2: Illustrative Impact of Spirocyclic Modification on Lead Properties
| Starting Lead Moiety | Spirocyclic Replacement | Potential Improvement | Rationale for Improvement |
| tert-Butyl group | Azaspiro[3.3]heptane | Improved solubility, novel vector | Increases Fsp³ count and provides a new point for chemical attachment. |
| Phenyl ring | 7-Azaspiro[4.6]undecane | 3D shape, improved metabolic stability | Replaces a flat, metabolically susceptible ring with a robust 3D scaffold. |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Lowered lipophilicity (logD), better selectivity | The spirocyclic structure modulates polarity and presents a more defined shape. bldpharm.com |
Fragment-Based Drug Discovery (FBDD) is an established method for identifying new lead compounds. nih.gov It begins by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. nih.gov Hits from this screen then serve as starting points for medicinal chemists to "grow," "link," or "merge" into more potent, drug-like molecules. youtube.com
Fragments typically adhere to the "Rule of Three," a set of guidelines for desirable physicochemical properties (e.g., molecular weight < 300 Da, logP ≤ 3, ≤ 3 hydrogen bond donors/acceptors). Due to their inherent three-dimensionality and favorable properties, scaffolds like 7-Azaspiro[4.6]undec-9-ene are excellent building blocks for creating high-quality fragment libraries. A fragment derived from this core would offer:
High Atom Efficiency: Fragments bind with high efficiency, meaning they make a significant contribution to binding energy relative to their small size. nih.gov
3D Information: A spirocyclic fragment provides a well-defined 3D exit vector, guiding the subsequent "growing" phase of optimization in a controlled and predictable manner.
Chemical Tractability: The amine handle allows for straightforward chemical elaboration once a fragment hit is identified.
The use of such structurally complex fragments allows for a more efficient exploration of the chemical space around a target's binding site compared to simpler, flatter fragments. nih.govdrugdiscoverychemistry.com
High-Throughput Synthesis and Chemical Library Generation
The exploration of novel chemical space is fundamental to modern drug discovery. Azaspirocyclic scaffolds, including derivatives of 7-Azaspiro[4.6]undec-9-ene, are of significant interest due to their inherent three-dimensional structures which can lead to improved pharmacological properties. bldpharm.com High-throughput synthesis (HTS) has become a cornerstone for generating large libraries of compounds, fueling the discovery pipeline for new chemical modulators of therapeutic targets. nih.gov The development of HTS-amenable reactions allows for the rapid synthesis and evaluation of diverse chemical libraries, accelerating the identification of promising lead compounds. rsc.org
Development of Efficient Protocols for Azaspirocyclic Library Construction
The construction of complex molecular architectures like azaspirocycles in a high-throughput manner requires robust and efficient synthetic methodologies. Researchers have developed several innovative protocols to streamline the creation of azaspirocyclic libraries. These methods are designed to be automatable, scalable, and compatible with a wide range of starting materials to maximize the diversity of the resulting compound collection. rsc.org
Key strategies for the efficient construction of these scaffolds include:
Cascade Reactions: These protocols involve sequential transformations in a single step, avoiding the need for isolation and purification of intermediates. For instance, a rhodium(I)-catalyzed cycloisomerization followed by a Diels-Alder cascade has been successfully used to synthesize spiro compounds containing seven-membered rings. acs.org Similarly, visible-light-promoted cascade reactions enable the construction of key azaspirocyclic derivatives through sequential free-radical addition, cyclization, and dearomatization in a single step. acs.org
Multicomponent Reactions: Diversity-oriented synthesis often employs multicomponent reactions where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. nih.gov This approach allows for rapid access to complex structures, such as the conversion of ω-unsaturated dicyclopropylmethylamines into various functionalized azaspirocycles like 5-azaspiro[2.4]heptanes and 5-azaspiro[2.5]octanes. nih.gov
Cycloaddition Reactions: The [3+2] cycloaddition reaction between an electron-deficient alkene and an in-situ generated azomethine ylide is a key transformation for creating spirocyclic pyrrolidines, which are valuable building blocks in medicinal chemistry. researchgate.net
Phase-Transfer Catalysis: Efficient protocols using phase-transfer catalysis have been developed for the diastereoselective synthesis of spirocyclic azaoxindoles via double Michael addition reactions, achieving high yields and stereoselectivities. researchgate.net
These advanced synthetic methods are often amenable to miniaturization and automation, allowing for nanoscale synthesis in formats like 1536-well plates, which significantly reduces costs and waste while accelerating the discovery process. rsc.org
Exploration of Substituent Effects on Scaffold Utility and Properties
The utility of the 7-azaspiro[4.6]undec-9-ene scaffold and its analogs is heavily influenced by the nature and position of its substituents. The rigid, three-dimensional nature of the spirocyclic core provides a unique platform for orienting functional groups in space to optimize interactions with biological targets. bldpharm.com
A primary advantage of spirocyclic scaffolds is their ability to increase the fraction of sp³ hybridized carbons (Fsp³) in a molecule. bldpharm.com A higher Fsp³ value is correlated with greater success in clinical development, partly because it leads to more complex, three-dimensional shapes that can improve receptor-ligand complementarity. bldpharm.com Introducing azaspirocyclic motifs can favorably modulate key physicochemical properties. For example, in the optimization of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists, replacing a morpholine group with various azaspiro cycles led to lower lipophilicity (logD) and improved metabolic stability. bldpharm.com
Furthermore, the rigid spirocyclic framework can lock the orientation of a key functional group, enhancing potency. bldpharm.com During the optimization of protein tyrosine phosphatase 2 (SHP2) inhibitors, the introduction of a spirocycle was used to maintain the desired orientation of a primary amine group, preserving crucial hydrogen bond interactions and improving cellular efficacy. bldpharm.com
The table below illustrates the typical effects of incorporating an azaspirocyclic scaffold on molecular properties, based on generalized findings in medicinal chemistry.
| Property | Non-Spirocyclic Precursor | Azaspirocyclic Analog | Rationale for Change |
| Fsp³ | Lower | Higher | Introduction of a quaternary spiro-carbon increases the ratio of sp³ to sp² carbons. bldpharm.com |
| LogD / LogP | Higher | Lower | The three-dimensional structure can shield hydrophobic surfaces, often improving solubility. bldpharm.com |
| Metabolic Stability | Lower | Higher | Substitution patterns on the spirocycle can block sites of metabolic attack. bldpharm.com |
| Receptor Binding | Variable | Potentially Improved | The rigid scaffold reduces conformational flexibility and can present substituents in an optimal orientation for binding. bldpharm.com |
| Molecular Shape | More Planar / Flexible | More Globular / Rigid | The spiro fusion point creates a distinct three-dimensional architecture. bldpharm.com |
Computational and Chemoinformatic Contributions to Azaspirocyclic Scaffold Development
Computational chemistry and chemoinformatics are indispensable tools for accelerating drug discovery by guiding the design and synthesis of novel compounds. nih.gov These approaches play a critical role in the development of azaspirocyclic scaffolds by enabling predictive modeling of their properties and facilitating the analysis of large chemical datasets.
Predictive Modeling for Synthetic Accessibility and Molecular Diversity
Before committing resources to synthesis, computational models are used to assess the viability and potential of virtual compounds. Two key areas of focus are synthetic accessibility and molecular diversity.
Synthetic Accessibility (SA): A common question for any computationally generated molecule is the ease of its synthesis. medchemica.com To address this, various scoring functions have been developed to estimate synthetic accessibility. The Synthetic Accessibility score (SAscore) is a widely used method based on the analysis of millions of known synthesized chemicals. nih.gov It combines contributions from molecular fragments with a penalty for complexity, such as the presence of non-standard ring fusions or multiple stereocenters, to generate a score from 1 (easy to synthesize) to 10 (very difficult). nih.gov More advanced scores, such as the Retrosynthetic Accessibility score (RAscore) and BR-SAScore, incorporate knowledge of specific chemical reactions and building blocks to provide a more refined prediction. medchemica.comnih.gov These tools are crucial for ranking and prioritizing virtual libraries of azaspirocycles, ensuring that synthetic efforts are focused on molecules that can be practically produced. researchgate.net
Molecular Diversity: The goal of creating a chemical library is to explore a wide range of chemical space. Computational methods are used to analyze the diversity of a potential library. Scaffold analysis, which reduces molecules to their core ring systems, is a common technique to assess the topological variety within a compound collection. nih.gov By analyzing the distribution of scaffolds, chemists can ensure a library is not redundant and covers a broad area of lead-like chemical space. nih.govnih.gov Predictive models built using machine learning can also forecast a wide range of properties, from physicochemical characteristics to biological activities, helping to guide the design of libraries with desired diversity profiles. nih.govcas.org
| Predictive Model/Score | Primary Function | Key Features |
| SAscore | Estimates ease of synthesis. nih.gov | Based on fragment contributions from known molecules and a molecular complexity penalty. nih.gov |
| RAscore | Assesses retrosynthetic accessibility. nih.gov | Trained on outcomes from computer-assisted synthesis planning tools. nih.gov |
| BR-SAScore | Estimates synthetic accessibility. medchemica.com | Incorporates knowledge of specific building blocks and reaction pathways. medchemica.com |
| Scaffold Analysis | Measures structural diversity. nih.gov | Reduces molecules to core ring structures to identify unique topologies. nih.gov |
| QSAR/ML Models | Predicts biological activity and physicochemical properties. nih.gov | Uses molecular descriptors or fingerprints to build predictive models from existing data. nih.gov |
Data Mining and Analysis of Existing Azaspirocyclic Compound Databases
Data mining is a bioinformatics approach that uses computational and statistical methods to discover, select, and prioritize targets and compounds from large datasets. csmres.co.uk Vast public and commercial databases, such as PubChem and ChEMBL, contain information on millions of chemical compounds, including their synthesis, properties, and biological activities. nih.govyoutube.com
Mining these databases is a powerful strategy for azaspirocyclic scaffold development. Researchers can perform structure-based searches to identify all known compounds containing a specific azaspirocyclic core. youtube.com This allows for the analysis of the existing chemical space around the scaffold, revealing which derivatives have already been synthesized and what biological activities have been reported. sciencedaily.com
This analysis can uncover valuable structure-activity relationships (SAR) by correlating structural features with biological outcomes. csmres.co.uk For example, by analyzing data from large-scale cancer cell line screening databases, it is possible to identify common structural features of azaspirocycles that are active against specific cancer types. nih.govsciencedaily.com Chemoinformatic tools enable the systematic filtering and analysis of these large datasets to identify promising starting points for new drug discovery campaigns or to guide the design of novel libraries that explore uncharted areas of chemical space. csmres.co.uk
Future Directions and Emerging Research Avenues in Azaspiro 4.6 Undecene Chemistry
Development of Novel and More Efficient Synthetic Methodologies
The construction of the azaspiro[4.6]undecene core, and spiro-N-heterocycles in general, presents considerable synthetic challenges due to the formation of a quaternary spiro-carbon center. nih.govmdpi.com Future research is intensely focused on developing more efficient, stereoselective, and atom-economical methods to access this scaffold.
Emerging strategies are moving beyond traditional multi-step sequences towards more sophisticated catalytic approaches. One promising area is the use of transition-metal catalysis, such as rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascades, which can construct complex spirobicyclic systems containing seven-membered rings in a single operation with high selectivity. nih.gov Another innovative approach involves N-Heterocyclic Carbene (NHC) organocatalysis, which has shown remarkable versatility in the enantioselective synthesis of various spiroheterocycles through diverse annulation strategies like [3+2], [4+2], and [3+3] cycloadditions. nih.govresearchgate.netrsc.org These methods often proceed under mild conditions and provide access to chiral spiro compounds with high enantioselectivity. nih.govresearchgate.net
Furthermore, enzymatic platforms are being explored for the stereoselective synthesis of spirocyclic amines. acs.org Biocatalysis, using engineered enzymes like iridium-containing cytochromes, can facilitate reactions such as methylene (B1212753) cyclopropanation to produce novel, enantioenriched spirocyclic building blocks that are otherwise difficult to access. acs.org The development of one-pot, multi-component reactions (MCRs) also represents a significant step forward, offering a streamlined path to complex spiro architectures from simple precursors, thereby enhancing efficiency and reducing waste. nih.gov
| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Potential Advantages |
| Transition-Metal Catalysis | Cascade reactions, cycloisomerization | [Rh(cod)₂]BF₄ with DTBM-Segphos nih.gov | High atom economy, rapid complexity generation, high selectivity. nih.gov |
| N-Heterocyclic Carbene (NHC) Catalysis | Enantioselective annulations ([3+2], [4+2]) | Chiral triazolium salts nih.govrsc.org | Access to chiral scaffolds, mild reaction conditions, operational simplicity. nih.gov |
| Enzymatic Catalysis | High stereoselectivity | Engineered Cytochromes (CYP variants) acs.org | Excellent enantioselectivity, environmentally benign, access to unique structures. acs.org |
| Multi-Component Reactions (MCRs) | One-pot synthesis from multiple starting materials | Isocyanide-acetylenic ester adducts nih.gov | High efficiency, procedural simplicity, reduced purification steps. nih.gov |
Integration of Advanced Computational Techniques for Rational Design
The integration of computational chemistry is set to revolutionize the exploration of azaspiro[4.6]undecene chemistry. In silico techniques offer a powerful toolkit for the rational design of novel derivatives with tailored properties, accelerating the discovery process and reducing the reliance on empirical screening. nih.govnih.govresearchgate.net
Quantum chemical methods, such as Density Functional Theory (DFT), can provide deep insights into the molecular properties of the azaspirocyclic scaffold. mdpi.com These calculations can predict structural geometries, electronic charge distribution, and frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding the reactivity and stability of these compounds. mdpi.com This knowledge is invaluable for designing more efficient synthetic routes and predicting the outcomes of unknown reactions.
Molecular docking and pharmacophore modeling are becoming indispensable in drug discovery programs involving spirocyclic scaffolds. nih.govmdpi.com By simulating the interaction of virtual libraries of azaspiro[4.6]undecene derivatives with biological targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity. nih.govmdpi.com This approach was successfully used in the design of novel azaspiro dihydrotriazines as potential influenza virus inhibitors by targeting a host factor enzyme. nih.gov Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models help in the early-stage identification of candidates with favorable pharmacokinetic profiles, a critical aspect where spirocyclic compounds often show advantages like improved solubility and metabolic stability. tandfonline.com
| Computational Technique | Application in Azaspiro[4.6]undecene Chemistry | Key Insights Provided |
| Quantum Chemistry (e.g., DFT) | Elucidating molecular structure and reactivity. mdpi.com | Optimized geometries, charge distribution, HOMO-LUMO gaps, reaction pathways. mdpi.com |
| Molecular Docking | Predicting binding modes and affinities to biological targets. mdpi.com | Identification of key interactions (e.g., hydrogen bonds), prioritization of synthetic targets. researchgate.netmdpi.com |
| Pharmacophore Modeling | Identifying essential structural features for biological activity. researchgate.net | Guiding the design of new derivatives with enhanced potency. |
| ADME/Tox Prediction | In silico assessment of drug-like properties. tandfonline.com | Early filtering of compounds with poor solubility, permeability, or potential toxicity. |
Expansion of Chemical Space through Diverse Derivatization Strategies
The azaspiro[4.6]undecene scaffold serves as a versatile template for the generation of large and structurally diverse compound libraries. Expanding the chemical space around this core is a key future direction, aimed at exploring new biological activities and material properties. nih.govrsc.org The focus is on developing robust and versatile derivatization strategies that allow for systematic modification at multiple positions of the spirocyclic framework.
Functionalization of the nitrogen atom is a primary route for diversification, enabling the introduction of a wide array of substituents through standard N-alkylation, N-acylation, or N-arylation reactions. These modifications can significantly modulate the physicochemical properties, such as basicity and lipophilicity, which are critical for biological applications. nih.gov
The carbon-carbon double bond within the seven-membered ring offers another key handle for derivatization. Reactions such as hydrogenation, epoxidation, dihydroxylation, or cycloadditions can be employed to introduce new stereocenters and functionalities, further increasing the three-dimensionality and structural complexity of the molecule. Additionally, modern C-H functionalization techniques are emerging as powerful tools to directly install substituents on the carbocyclic rings, bypassing the need for pre-functionalized starting materials and offering more direct routes to novel analogs. rsc.org This diversity-oriented synthesis approach, combined with parallel synthesis techniques, can rapidly generate large libraries of compounds for high-throughput screening in drug discovery and materials science. enamine.net
| Derivatization Site | Reaction Type | Potential Modifications | Impact on Properties |
| Nitrogen Atom | N-Alkylation, N-Acylation, N-Arylation | Introduction of alkyl, acyl, aryl, and heterocyclic groups. nih.gov | Modulates basicity, lipophilicity, and allows for attachment of pharmacophores. tandfonline.com |
| C=C Double Bond | Hydrogenation, Epoxidation, Dihydroxylation | Saturation of the ring, introduction of epoxide or diol functionalities. | Increases sp³ character, introduces new stereocenters and functional groups for further reaction. |
| Carbocyclic Rings | C-H Functionalization rsc.org | Direct introduction of aryl, alkyl, or heteroatom groups. | Bypasses lengthy synthetic routes, provides access to previously inaccessible analogs. |
| Peripheral Functional Groups | Cross-coupling, Amide coupling | Attachment of diverse building blocks to existing handles. | Systematic exploration of structure-activity relationships (SAR). nih.gov |
Q & A
Q. What are the recommended synthesis protocols for 7-Azaspiro[4.6]undec-9-ene hydrochloride, and how can reaction conditions be optimized for yield?
Synthesis typically involves multi-step reactions with reagents such as triethylamine and dichloromethane under controlled temperatures (room temperature to moderate heat). Optimization strategies include:
- Catalyst screening : Test palladium or nickel catalysts for cross-coupling steps to improve efficiency.
- Solvent polarity adjustment : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature gradients : Perform reactions at 25–60°C to balance kinetic control and thermal degradation risks .
- Purification methods : Employ column chromatography with silica gel or reverse-phase HPLC for high-purity isolation.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling : Use nitrile gloves and chemical safety goggles to avoid skin/eye contact. Work in fume hoods with ≥6 air changes/hour to prevent inhalation exposure .
- Storage : Seal containers under inert gas (argon/nitrogen) in desiccators at 4°C. Avoid incompatible materials (e.g., strong oxidizers) .
- Stability monitoring : Conduct periodic NMR/HPLC analysis to detect hydrolytic degradation, especially in humid environments .
Q. What spectroscopic techniques are critical for characterizing the spirocyclic structure of this compound?
- 1H/13C NMR : Identify proton environments near the spiro junction (e.g., diastereotopic protons at C4 and C6) and confirm ring connectivity .
- X-ray crystallography : Resolve spatial arrangement of the azaspiro core and assess conformational rigidity .
- HRMS : Validate molecular formula (C₁₀H₁₈NCl) with <3 ppm mass error .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Assay standardization : Replicate studies using uniform cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) to minimize variability .
- Mechanistic profiling : Compare off-target effects via kinase/GPCR panels to distinguish intrinsic activity from assay artifacts .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., membrane permeability, protein binding) causing discrepancies .
Q. What methodologies are effective for analyzing the spirocyclic structure’s impact on pharmacokinetic properties?
- Computational modeling : Use molecular dynamics (MD) simulations to predict blood-brain barrier penetration based on logP and PSA values .
- In vitro ADME assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life.
- Caco-2 permeability : Assess intestinal absorption potential .
- In vivo PK studies : Administer in rodent models and quantify plasma concentrations via LC-MS/MS to correlate structural rigidity with bioavailability .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?
- Target deconvolution : Use photoaffinity labeling with a radiolabeled analog (e.g., ³H- or ¹⁴C-tagged) to identify binding partners in brain homogenates .
- Functional assays :
- Electrophysiology : Measure ion channel modulation in hippocampal neurons.
- Calcium imaging : Track intracellular Ca²⁺ flux in GPCR-transfected cells .
- Theoretical alignment : Map findings to established frameworks (e.g., monoamine reuptake inhibition) to contextualize novel mechanisms .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?
- Flow chemistry : Implement continuous reactors for precise temperature/residence time control during ring-closing steps .
- Chiral resolution : Use preparative SFC (supercritical fluid chromatography) with cellulose-based columns to separate enantiomers .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
